![molecular formula C16H23N5O3 B2537299 1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 953239-85-5](/img/structure/B2537299.png)

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

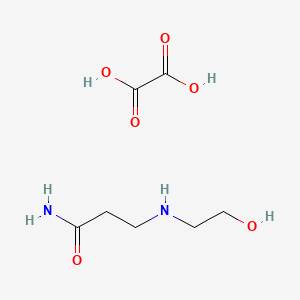

1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C16H23N5O3 and its molecular weight is 333.392. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including derivatives similar to the compound , have been explored for their affinity towards A1 adenosine receptors. These compounds, by virtue of their structural analogies, exhibit potential interactions with adenosine receptors, implicating them in studies related to neuropharmacology and potentially addressing conditions such as sleep disorders, epilepsy, and pain. Notably, the introduction of specific substituents can significantly enhance receptor affinity, suggesting a pathway for the development of more effective therapeutic agents (Harden, Quinn, & Scammells, 1991).

Kinase Inhibition for Autoimmune Diseases

Another significant area of research application for this class of compounds is in the inhibition of kinases, specifically p38α MAP kinase. The detailed structure-activity relationship (SAR) studies of derivatives like 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) demonstrate their potential in treating autoimmune diseases. The critical interactions within the kinase active site, elucidated through these studies, provide a foundation for the development of new therapeutic agents targeting inflammatory and autoimmune conditions (Regan et al., 2003).

Innovative Synthetic Methods

Research into efficient synthetic methods for pyrazolo[3,4-d]pyrimidine derivatives has also been notable. For instance, flash vacuum thermolysis of tert-butylimines of various heterocyclic carbaldehydes has yielded new imidazoazines, demonstrating a novel method for the synthesis of complex heterocyclic compounds. This method's regioselectivity and high yields underpin its utility in synthesizing compounds for further pharmacological study (Justyna et al., 2017).

Renin Inhibition for Hypertension

Further extending the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is their application in renin inhibition, crucial for managing hypertension. Structural modifications aimed at improving pharmacokinetic profiles while maintaining renin inhibitory activity have led to the discovery of novel compounds with significant oral bioavailability. These advances underscore the role of such derivatives in developing new antihypertensive agents (Tokuhara et al., 2018).

Antibacterial Activity

The nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, through structural modifications, have shown expanded activity against Gram-negative organisms, including Haemophilus influenzae and Moraxella catarrhalis. This research highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives in addressing the growing challenge of antibiotic resistance, particularly by expanding the spectrum of activity to include difficult-to-treat Gram-negative pathogens (Genin et al., 2000).

Properties

IUPAC Name |

1-tert-butyl-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3/c1-16(2,3)21-14-12(10-18-21)15(23)20(11-17-14)5-4-13(22)19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOUJAWWXDTXID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)

![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B2537238.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)